N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20062998
InChI: InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32)
SMILES:
Molecular Formula: C26H23FN4O5
Molecular Weight: 490.5 g/mol

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC20062998

Molecular Formula: C26H23FN4O5

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide -

Specification

Molecular Formula C26H23FN4O5
Molecular Weight 490.5 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Standard InChI InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32)
Standard InChI Key NBWXIRYVRPJYSX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F

Introduction

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the quinazolinone class of heterocyclic compounds. It features a quinazolinone core, which is fused with a benzene ring and substituted with various functional groups, including a fluorobenzyl and a nitrobenzyl group. These structural elements contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps, including the formation of the quinazolinone core and the attachment of the fluorobenzyl and nitrobenzyl groups. These reactions often require specific conditions and reagents to achieve high yields and purity.

  • Initial Steps: Formation of the quinazolinone core through condensation reactions.

  • Intermediate Steps: Introduction of the fluorobenzyl and nitrobenzyl groups via alkylation reactions.

  • Final Steps: Purification and characterization using techniques like NMR and mass spectrometry.

Biological Activities and Applications

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibits potential biological activities due to its complex structure. The nitrobenzyl group may participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, modulating their activity. This compound is primarily researched for its potential therapeutic applications, including interactions with enzymes or receptors.

Potential ApplicationsDescription
Therapeutic UsesPotential interactions with enzymes or receptors for therapeutic effects.
Biochemical ResearchUsed in studies to understand biological mechanisms and pathways.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can be compared with other quinazolinone derivatives that share similar structural features or biological activities. These comparisons help in understanding the unique properties and potential applications of this compound.

Compound NameMolecular FormulaUnique Features
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamideC_{20}H_{21}FN_{4}O_{4}Contains a 4-nitrobenzyl group instead of 3-nitrobenzyl.
N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamideC_{21}H_{23}N_{4}O_{5}Features a methoxy group instead of fluorine.

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